N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide” is a chemical compound used for scientific research. It has been characterized in a series of studies as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The compound was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular formula of the compound is C5H11N3O3S. The exact molecular structure would require more specific data or a detailed spectroscopic analysis which is not available from the current search results.Scientific Research Applications
Structural Analysis and Molecular Interactions
The molecular structure of hydrazinecarboxamide derivatives has been extensively studied, revealing crucial insights into their structural properties and interactions. For example, the hydrazinecarboxamide N—N—C(O)—N unit in certain compounds is nearly planar and exhibits specific dihedral angles with attached benzene or phenyl rings, indicating a stable and distinct molecular conformation (Kant et al., 2012), (Attia et al., 2012).
Anticancer and Antioxidant Activities
Research has demonstrated that certain hydrazinecarboxamide derivatives exhibit significant anticancer and antioxidant activities. For instance, some derivatives have shown potent activity against cancer cell lines and effective scavenging of free radicals, suggesting their potential as therapeutic agents (Gudipati et al., 2011).
Antimicrobial and Antibacterial Properties
Several studies have highlighted the antimicrobial and antibacterial potential of hydrazinecarboxamide derivatives. Specific compounds have exhibited promising inhibitory activities against various bacterial and fungal strains, indicating their potential use in the development of new antimicrobial agents (Yernale & Mruthyunjayaswamy, 2014), (Ahsan et al., 2016).
Biochemical Interactions and Docking Studies
Hydrazinecarboxamide derivatives have been subject to molecular docking studies, revealing their interaction with enzymes and potential as enzyme inhibitors. These studies provide insights into the binding interactions of these compounds, paving the way for their use in treating diseases like dementias and myasthenia gravis (Pflégr et al., 2022).
Dyeing and Coloration Applications
Some hydrazinecarboxamide derivatives have been utilized in the synthesis of novel dyes for polyester fibers. These compounds not only provide vibrant colors but also exhibit biological activities, making them suitable for use in various life applications, including sterile or biologically active fabrics (Khalifa et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and the subsequent inward rectification of potassium ions .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cellular excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
The compound influences cell function by activating GIRK channels . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and activating GIRK channels . This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It has been noted that compounds with similar structures display improved metabolic stability over time .
Properties
IUPAC Name |
1-amino-3-(1,1-dioxothiolan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O3S/c6-8-5(9)7-4-1-2-12(10,11)3-4/h4H,1-3,6H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEADRGFQUTXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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